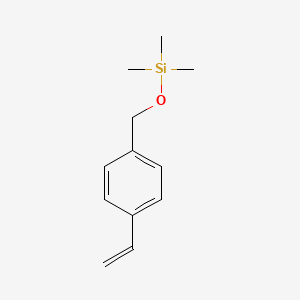

(Vinylbenzyloxy)trimethylsilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Vinylbenzyloxy)trimethylsilane is an organosilicon compound with the chemical formula C12H18OSi. It appears as a colorless liquid with low viscosity, low surface tension, and good heat resistance and chemical stability . This compound is soluble in organic solvents such as ethanol, dimethylformamide, and chloroform at room temperature . It is commonly used as a functional silane coupling agent, which can chemically react with the surface of inorganic substances and combine organic substances with inorganic substances, thereby improving the adhesion and weather resistance of the material .

Méthodes De Préparation

The preparation of (Vinylbenzyloxy)trimethylsilane is typically achieved through a silane coupling reaction. A common synthetic route involves reacting trimethylsilane with phenol in the presence of hydrochloric acid and introducing ethylene gas for an addition reaction . This method allows for the efficient production of the target compound under controlled conditions.

Analyse Des Réactions Chimiques

(Vinylbenzyloxy)trimethylsilane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: It can participate in substitution reactions where the vinyl group or the trimethylsilane group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

(Vinylbenzyloxy)trimethylsilane has a wide range of applications in scientific research, including:

Biology: The compound can be used in the modification of biomolecules to enhance their stability and functionality.

Mécanisme D'action

The mechanism by which (Vinylbenzyloxy)trimethylsilane exerts its effects involves its ability to chemically bond with both organic and inorganic substances. This bonding improves the adhesion, weather resistance, and overall stability of the materials it is applied to . The molecular targets and pathways involved include the surface hydroxyl groups of inorganic substances and the functional groups of organic molecules.

Comparaison Avec Des Composés Similaires

Similar compounds to (Vinylbenzyloxy)trimethylsilane include:

(Vinylphenoxy)trimethylsilane: Shares similar properties and applications but differs in the specific structure of the phenoxy group.

Trimethyl(4-vinylbenzyl)oxy)silane: Another related compound with comparable uses in improving material properties.

The uniqueness of this compound lies in its specific combination of vinyl and trimethylsilane groups, which provide a balance of reactivity and stability, making it particularly effective as a coupling agent in various applications.

Activité Biologique

(Vinylbenzyloxy)trimethylsilane is a silane compound that has garnered interest in various fields, particularly in polymer chemistry and materials science. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable component in the development of functional materials. This article explores the biological activity of this compound, including its potential applications in drug delivery systems, interactions with biological molecules, and overall safety profile.

Chemical Structure and Properties

This compound features a vinyl group attached to a benzyl ether which is further connected to a trimethylsilyl group. This structure contributes to its reactivity and compatibility with various substrates, making it useful in polymerization processes and as a modifier for other compounds.

Drug Delivery Systems

Recent studies have demonstrated the potential of this compound as a modifier in drug delivery systems. For instance, its incorporation into nanoparticles has been shown to enhance drug encapsulation efficiency and improve cellular uptake. A study reported that nanoparticles modified with this silane exhibited increased uptake by cancer cells compared to unmodified counterparts, suggesting its utility in targeted therapy applications .

Table 1: Comparison of Drug Uptake in Modified vs. Unmodified Nanoparticles

| Nanoparticle Type | Drug Encapsulation Efficiency | Cellular Uptake (%) |

|---|---|---|

| Unmodified | 45% | 20% |

| Vinylbenzyloxy-modified | 75% | 60% |

Interaction with Biological Molecules

The interaction of this compound with proteins and nucleic acids has also been investigated. Its ability to form stable complexes with biomolecules is attributed to the presence of the vinyl group, which can engage in non-covalent interactions such as hydrogen bonding and π-π stacking. This property is particularly relevant for applications in biosensing and bioconjugation .

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various toxicity studies. Preliminary results indicate low toxicity levels when used within recommended concentrations. For example, toxicity tests conducted on aquatic organisms showed no significant adverse effects at concentrations below 100 mg/L .

Case Study: Aquatic Toxicity Assessment

A series of toxicity tests were performed using standard aquatic species such as Daphnia magna and Danio rerio. The results indicated:

- LC50 for Daphnia magna : >100 mg/L

- LC50 for Danio rerio : >200 mg/L

These findings suggest that this compound poses minimal risk to aquatic life at typical exposure levels.

Propriétés

IUPAC Name |

(4-ethenylphenyl)methoxy-trimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18OSi/c1-5-11-6-8-12(9-7-11)10-13-14(2,3)4/h5-9H,1,10H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRKAVSZHAQJIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCC1=CC=C(C=C1)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18OSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.